(S)-Nilvadipine
CAS No.: 109545-30-4
Cat. No.: VC0216805
Molecular Formula: Cl6H12Na2O6Pt
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109545-30-4 |
|---|---|
| Molecular Formula | Cl6H12Na2O6Pt |
| Molecular Weight | 0 |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
(S)-Nilvadipine maintains the basic dihydropyridine structure characteristic of its class while possessing a specific three-dimensional configuration. The parent compound nilvadipine has the molecular formula C₁₉H₁₉N₃O₆ with a molecular weight of 385.37 g/mol . As a dihydropyridine derivative, it features a six-membered ring structure with specific functional groups that contribute to its pharmacological activity .
The (S)-configuration refers to the specific spatial arrangement of atoms around a chiral center according to the Cahn-Ingold-Prelog priority rules. This stereochemical configuration distinguishes (S)-Nilvadipine from its (R)-enantiomer, potentially conferring unique pharmacological properties despite sharing identical molecular formulas and connectivity.
Physical and Chemical Properties
Based on the available data for nilvadipine, from which properties of (S)-Nilvadipine can be inferred, the following physical and chemical characteristics have been documented:
These properties influence the pharmaceutical development of (S)-Nilvadipine, including formulation strategies, storage conditions, and administration routes. The compound's solubility characteristics particularly affect its bioavailability and pharmacokinetic profile, which must be considered in therapeutic applications.
Mechanism of Action
Calcium Channel Blockade
Like other dihydropyridine compounds, (S)-Nilvadipine acts primarily as a calcium channel blocker, specifically targeting the L-type voltage-gated calcium channels in vascular smooth muscle and cardiac tissue . This mechanism involves the physical blockade of calcium channels, preventing the influx of extracellular calcium ions during membrane depolarization .
The inhibition of calcium influx through these channels has profound physiological effects, particularly on vascular tone. By preventing calcium entry into vascular smooth muscle cells, (S)-Nilvadipine induces relaxation of these muscles, leading to vasodilation . This vasodilatory effect results in decreased peripheral vascular resistance and, consequently, reduced blood pressure .
In cardiac tissue, the blockade of L-type calcium channels affects cardiac contractility, although dihydropyridines like (S)-Nilvadipine demonstrate greater selectivity for vascular smooth muscle than cardiac muscle at therapeutic doses. This vascular selectivity contributes to the compound's utility as an antihypertensive agent with minimal direct effects on cardiac function.
Spleen Tyrosine Kinase Inhibition
A particularly noteworthy aspect of (S)-Nilvadipine's pharmacological profile is its ability to inhibit spleen tyrosine kinase (SYK) . This mechanism appears to be independent of its calcium channel blocking activity and represents a distinct pathway through which (S)-Nilvadipine may exert therapeutic effects .
SYK plays crucial roles in inflammatory signaling pathways, particularly in immune cells. By inhibiting SYK activity, (S)-Nilvadipine can potentially modulate inflammatory responses, which has significant implications for its application in conditions characterized by chronic inflammation, including certain neurodegenerative disorders .
Research has demonstrated that this SYK inhibition contributes to nilvadipine's ability to reduce tau hyperphosphorylation and amyloid production in Alzheimer's disease mouse models . This dual mechanism—combining calcium channel blockade with SYK inhibition—distinguishes (S)-Nilvadipine from many other calcium channel blockers and expands its potential therapeutic applications beyond cardiovascular diseases.
Pharmacological Effects and Therapeutic Applications
Cardiovascular Applications
The primary therapeutic application of racemic nilvadipine, from which (S)-Nilvadipine is derived, has traditionally been in cardiovascular medicine, particularly for:
-
Hypertension management: Through its calcium channel blocking activity, nilvadipine effectively reduces blood pressure by decreasing peripheral vascular resistance . This makes it valuable in the treatment of essential hypertension and hypertensive crises.
-
Angina pectoris: By dilating coronary arteries and reducing cardiac afterload, nilvadipine can improve myocardial oxygen supply while decreasing oxygen demand, making it effective in treating both stable and vasospastic angina .
-
Raynaud's phenomenon: The vasodilatory effects of nilvadipine can be beneficial in managing this peripheral vascular disorder characterized by episodic vasospasm .
The cardiovascular effects of (S)-Nilvadipine specifically, as opposed to the racemic mixture, may differ in potency and specificity. Research suggests that the enantiomers of nilvadipine may exhibit different affinities for calcium channels, potentially allowing for more targeted therapeutic approaches with optimized efficacy and reduced side effects.
Neuroprotective Effects
Beyond its established cardiovascular applications, emerging research has highlighted the potential neuroprotective effects of nilvadipine and its enantiomers, including (S)-Nilvadipine . These effects appear to be mediated through multiple mechanisms, including SYK inhibition and subsequent modulation of neuroinflammatory processes .
In the context of Alzheimer's disease, nilvadipine has shown promising results in clinical trials. In a Phase III randomized, placebo-controlled clinical trial (NILVAD, n = 510), patients with very mild Alzheimer's disease demonstrated a significant reduction in cognitive decline following treatment with nilvadipine compared to placebo . Additionally, a smaller clinical trial indicated that nilvadipine could delay the progression from mild cognitive impairment to Alzheimer's disease .
The neuroprotective effects of nilvadipine extend to traumatic brain injury models as well. Studies in mouse models of repetitive mild traumatic brain injury (r-mTBI) have demonstrated that treatment with racemic nilvadipine mitigated TBI-induced inflammatory responses and significantly improved spatial memory . These findings suggest potential applications in conditions associated with acute brain injury and post-traumatic neurodegeneration.
Research Findings on Neuroprotective Mechanisms
Anti-inflammatory Effects
A key mechanism underlying the neuroprotective effects of (S)-Nilvadipine appears to be its anti-inflammatory activity, primarily mediated through SYK inhibition . Neuroinflammation plays a central role in the pathogenesis of various neurodegenerative conditions, including Alzheimer's disease and post-traumatic brain injury syndromes, making its modulation a promising therapeutic strategy.
Research has demonstrated that nilvadipine treatment in mouse models of repetitive mild traumatic brain injury significantly reduced microglial activation and the associated production of pro-inflammatory cytokines . This anti-inflammatory effect appears to be at least partially independent of the compound's calcium channel blocking activity, suggesting a specific role for SYK inhibition in this context.
The ability to suppress neuroinflammation represents a critical mechanism through which (S)-Nilvadipine may exert neuroprotective effects, potentially slowing the progression of neurodegenerative processes and supporting functional recovery following brain injury. This anti-inflammatory activity distinguishes (S)-Nilvadipine from many conventional calcium channel blockers and expands its therapeutic potential.
Effects on Tau Phosphorylation and Amyloid Pathology
Another significant aspect of (S)-Nilvadipine's neuroprotective profile is its potential impact on key pathological processes in Alzheimer's disease, namely tau hyperphosphorylation and amyloid-beta production . These processes are central to the development and progression of Alzheimer's pathology, making their modulation a primary target for therapeutic interventions.
Studies have shown that nilvadipine can reduce tau hyperphosphorylation in Alzheimer's disease mouse models . Hyperphosphorylated tau contributes to the formation of neurofibrillary tangles, a hallmark pathological feature of Alzheimer's disease and various tauopathies. By reducing tau phosphorylation, (S)-Nilvadipine may help prevent or slow the progression of tau-related pathology.
Additionally, nilvadipine has demonstrated effects on amyloid production and accumulation in preclinical models . The compound's ability to modulate both tau and amyloid pathologies suggests a multifaceted neuroprotective mechanism that could be particularly valuable in the context of complex neurodegenerative conditions.
Comparative Analysis with Other Calcium Channel Blockers
Structural and Functional Comparisons
(S)-Nilvadipine belongs to the dihydropyridine class of calcium channel blockers, which includes several widely used compounds in cardiovascular medicine. The following table provides a comparative analysis of nilvadipine with other dihydropyridine calcium channel blockers:
While all dihydropyridines share the basic mechanism of L-type calcium channel blockade, they differ in their pharmacokinetic profiles, tissue selectivity, and additional pharmacological effects. What distinguishes (S)-Nilvadipine is its dual mechanism involving both calcium channel blockade and SYK inhibition, which may contribute to its unique therapeutic profile .
Future Research Directions
Targeted Therapeutic Development
Future research on (S)-Nilvadipine should focus on several key areas to fully elucidate its therapeutic potential:
-
Enantiomer-specific effects: More detailed characterization of the specific pharmacological properties of (S)-Nilvadipine compared to its (R)-enantiomer would help optimize therapeutic strategies and potentially lead to more targeted approaches.
-
Optimization of SYK inhibition: Given the importance of SYK inhibition in the neuroprotective effects of (S)-Nilvadipine, research aimed at enhancing this activity while maintaining or reducing calcium channel effects could yield compounds with improved neurological applications.
-
Extended clinical trials in neurodegenerative conditions: Building on the promising results of existing trials, larger and more focused clinical studies could better define the therapeutic potential of (S)-Nilvadipine in Alzheimer's disease, traumatic brain injury, and potentially other neurodegenerative conditions.
-
Combination therapies: Investigating the potential synergistic effects of (S)-Nilvadipine with other therapeutic agents targeting different pathological mechanisms could lead to more effective treatment strategies for complex conditions.
Mechanistic Investigations
Deeper understanding of the molecular mechanisms underlying the effects of (S)-Nilvadipine would significantly advance its therapeutic development:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume